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molecular formula C8H5NO3 B1588169 5-Isocyanato-1,3-benzodioxole CAS No. 69922-28-7

5-Isocyanato-1,3-benzodioxole

Cat. No. B1588169
M. Wt: 163.13 g/mol
InChI Key: GTTXYMVUACJZRG-UHFFFAOYSA-N
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Patent
US08895554B2

Procedure details

A solution of 3,4-methylenedioxyaniline (0.35 g) and 3,4-methylenedioxyphenyl isocyanate (0.4 g) in benzene (25 ml) was refluxed for 1 hour. The precipitate formed was filtered, washed with benzene then dried to give pure DC-0076B (0.697 g, 95%) as a pale brown solid.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[CH2:11]1[O:19][C:18]2[CH:17]=[CH:16][C:15]([N:20]=[C:21]=[O:22])=[CH:14][C:13]=2[O:12]1>C1C=CC=CC=1>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:21]([NH:20][C:15]3[CH:16]=[CH:17][C:18]4[O:19][CH2:11][O:12][C:13]=4[CH:14]=3)=[O:22])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
0.4 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)N=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
to give pure DC-0076B (0.697 g, 95%) as a pale brown solid

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)NC(=O)NC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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